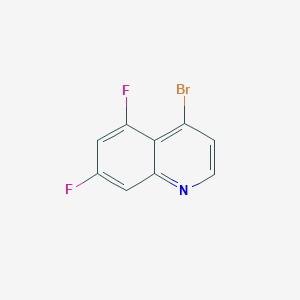

4-Bromo-5,7-difluoroquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5,7-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2N/c10-6-1-2-13-8-4-5(11)3-7(12)9(6)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCPJMXIWPFVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=C(C2=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670913 | |

| Record name | 4-Bromo-5,7-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189107-48-9 | |

| Record name | 4-Bromo-5,7-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 5,7 Difluoroquinoline and Analogous Systems

Established and Advanced Synthetic Routes to Fluoro-Bromoquinolines

The construction of the fluoro-bromoquinoline core often begins with precursors that already contain the requisite fluorine atoms, followed by the formation of the heterocyclic ring and subsequent bromination.

A common and effective strategy for synthesizing substituted quinolines is through the cyclization of aniline (B41778) derivatives. In the case of fluoro-quinolines, fluorinated anilines serve as key starting materials. For instance, the reaction of anilines with reagents that provide a three-carbon chain can lead to the formation of the quinoline (B57606) ring. researchgate.net

One classical approach is the Skraup-Doebner-von Miller reaction, which has been modified to accommodate a variety of substituted anilines and reagents. For example, 3-chloro-2,4-difluoroaniline (B1361499) has been used in a modified Skraup reaction to produce 6,8-difluoro-7-chloroquinoline in high yield. researchgate.net Similarly, 3-fluoro-4-methoxy-6-nitroaniline can be converted to 5-fluoro-6-methoxy-8-nitroquinoline. researchgate.net

Another approach involves the condensation of fluorinated anilines with other synthons. For example, 4-fluoroaniline (B128567) can be reacted with trifluoromethyl diketone to yield a mixture of 6-fluoroquinoline (B108479) regioisomers. researchgate.net Furthermore, the reaction of 4-fluoroaniline with 5-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,2-dimethyl-1,3-dioxan-4,6-dione, followed by thermal cyclization, results in the formation of 6-fluoro-2-cyanoquinolone. researchgate.net These examples highlight the versatility of using fluorinated anilines as foundational building blocks for accessing a range of fluoroquinoline derivatives.

A Korean patent describes a method for preparing substituted 4-bromo-2-fluoroquinolines by reacting tribromofluoromethane (B1329301) with substituted 2-alkynyl anilines in an amine basic solution. google.com This process can be adapted to produce various analogs, such as 4,7-dibromo-2-fluoroquinoline, by starting with 5-bromo-2-ethynylaniline. google.com

| Starting Material | Reagents/Conditions | Product | Yield |

| 3-Chloro-2,4-difluoroaniline | Modified Skraup reaction | 6,8-Difluoro-7-chloroquinoline | High |

| 3-Fluoro-4-methoxy-6-nitroaniline | Not specified | 5-Fluoro-6-methoxy-8-nitroquinoline | Not specified |

| 4-Fluoroaniline | Trifluoromethyl diketone | Mixture of 6-fluoroquinolines | Not specified |

| 4-Fluoroaniline | 1) 5-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,2-dimethyl-1,3-dioxan-4,6-dione 2) Heat | 6-Fluoro-2-cyanoquinolone | High |

| 5-Bromo-2-ethynylaniline | Tribromofluoromethane, amine base, 365 nm light | 4,7-Dibromo-2-fluoroquinoline | Not specified |

An alternative to building the quinoline ring from an aniline precursor is to first form a quinolone or quinoline intermediate and then introduce the desired halogen atoms. Quinolones are particularly useful intermediates as they can be readily converted to the corresponding haloquinolines.

The halogenation of 4-quinolones is a key strategy. For example, 2-aryl-4-quinolones can undergo regioselective halogenation at the C3-position using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) in the presence of potassium halides. acs.org This method has been shown to be effective for chlorination, bromination, and iodination, with yields ranging from 63% to 96%. acs.org The reaction tolerates both electron-donating and electron-withdrawing groups on the 2-phenyl ring, although electron-withdrawing groups can lead to slightly lower yields. acs.org

Furthermore, the synthesis of bromoquinolines can be achieved from 1,2,3,4-tetrahydroquinoline (B108954). Bromination of 1,2,3,4-tetrahydroquinoline can yield 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines, which can then be aromatized to the corresponding bromoquinolines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net A one-pot synthesis of 4,6,8-tribromoquinoline from 1,2,3,4-tetrahydroquinoline has also been reported. researchgate.net

A patent describes a method for preparing 4-bromoisoquinolone and its derivatives through a palladium-catalyzed intramolecular cyclization of o-alkynylbenzyl azides in the presence of a bromine source. google.com While this pertains to isoquinolones, the principle of cyclization followed by halogenation is a relevant strategy for related heterocyclic systems.

| Starting Material | Reagents/Conditions | Product | Yield |

| 2-Aryl-4-quinolones | PIFA, KBr in MeOH | 3-Bromo-2-aryl-4-quinolones | 79-96% |

| 2-Aryl-4-quinolones | PIFA, KCl in MeOH | 3-Chloro-2-aryl-4-quinolones | 79-96% |

| 1,2,3,4-Tetrahydroquinoline | NBS or Br₂ | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | 90% |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | DDQ | 6,8-Dibromoquinoline | 77% |

| o-Alkynylbenzyl azide (B81097) | Pd catalyst, bromine source | 4-Bromoisoquinolone derivative | High |

Regioselective Functionalization Approaches

Achieving regioselectivity is a major challenge in the functionalization of quinoline rings. Modern synthetic methods, including electrolytic techniques and C-H bond activation, offer powerful tools to address this challenge.

Electrochemical methods provide a unique avenue for the introduction of fluorine atoms onto the quinoline scaffold. A notable development is the regioselective electrolytic 5,8-difluorination of quinolines. georgiasouthern.edugeorgiasouthern.edu This method utilizes HF:pyridine (B92270) as both the fluorinating reagent and the supporting electrolyte. georgiasouthern.edu The reaction is typically carried out at room temperature and can provide moderate to good yields of the 5,8-difluoroquinoline (B175250) products within a short reaction time of about two hours. georgiasouthern.edugeorgiasouthern.edu For example, the electrolysis of quinaldine (B1664567) (2-methylquinoline) in HF:pyridine unexpectedly yielded 5,8-difluoro-2-methylquinoline in 70% yield, demonstrating the high regioselectivity of this process. georgiasouthern.edu This technique has been successfully applied to various quinoline derivatives, as well as more complex systems like biquinoline and papaverine. georgiasouthern.edu

Another study on electrolytic fluorination focused on 2-quinolyl and 4-(7-trifluoromethyl)quinolyl sulfides. nih.gov This work employed Et₄NF·nHF (n=3, 4) and Et₃N·3HF as the supporting electrolyte and fluoride (B91410) source in a divided cell, leading to α-fluorination of the sulfide (B99878) side chain. nih.gov

| Substrate | Conditions | Product | Yield |

| Quinaldine | Electrolysis in HF:pyridine | 5,8-Difluoro-2-methylquinoline | 70% |

| Various Quinolines | Electrolysis in HF:pyridine | 5,8-Difluoroquinolines | Moderate to Good |

| Biquinoline | Electrolysis in HF:pyridine | Difluorinated biquinoline | Not specified |

| Papaverine | Electrolysis in HF:pyridine | 5,8-Difluoropapaverine | Not specified |

| 4-(Methylthio)-7-(trifluoromethyl)quinoline | Electrolysis with Et₄NF·nHF | α-Fluorinated sulfide derivative | Good |

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles like quinoline. mdpi.com This approach avoids the need for pre-functionalized substrates and allows for the direct introduction of various groups. Transition metal catalysis is often central to these transformations. acs.org

The regioselectivity of C-H functionalization on the quinoline ring can be controlled by the choice of catalyst and directing groups. rsc.org While functionalization at the C2 position is common, methods for targeting other positions, such as C8, have been developed. acs.orgcsic.es For instance, an osmium complex, OsH₆(PⁱPr₃)₂, has been shown to mediate the direct C-H bond activation at the 8-position of quinoline. csic.es

Palladium and copper are frequently used catalysts for C-H functionalization. mdpi.com For example, rhodium catalysts have been used for the cyclization of aniline derivatives with alkynyl esters to synthesize quinoline carboxylates via ortho-C–H bond activation. mdpi.com Copper-catalyzed annulation reactions of ketone oxime acetates with ortho-trifluoroacetyl anilines have been developed to produce 4-trifluoromethyl quinolines. mdpi.com

While direct C-H fluorination of quinolines is an active area of research, methods for direct C-H bromination are also relevant for the synthesis of bromoquinolines. The functionalization of quinoline N-oxides is a common strategy, as the N-oxide group can act as a directing group and can be removed in a subsequent step. mdpi.com

| Catalyst System | Reaction Type | Position Functionalized |

| OsH₆(PⁱPr₃)₂ | C-H activation | C8 |

| Rhodium catalyst | C-H activation/cyclization | C2 and others |

| Copper catalyst | Annulation | C4 |

| Palladium catalyst | C-C bond formation | C2 (predominantly) |

| Copper catalyst | C-N and C-S bond formation | C2 (predominantly) |

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-X Bond Modification (X=Halogen)

Once a halogenated quinoline such as 4-bromo-5,7-difluoroquinoline is synthesized, the carbon-halogen bonds serve as synthetic handles for further functionalization through transition-metal-catalyzed cross-coupling reactions. eie.grprinceton.edu The C-Br bond is generally more reactive than the C-F bond in these reactions, allowing for selective modification.

Common cross-coupling reactions include the Suzuki-Miyaura (C-C bond formation with boronic acids), Sonogashira (C-C bond formation with terminal alkynes), and Buchwald-Hartwig (C-N bond formation with amines) reactions. eie.grmit.edu These reactions are typically catalyzed by palladium complexes, often with specialized phosphine (B1218219) ligands. eie.grmit.edu For example, the Suzuki-Miyaura coupling of a bromoquinoline with an arylboronic acid can be used to introduce an aryl group at the position of the bromine atom. researchgate.net

There is also progress in developing transition-metal-free cross-coupling reactions. For instance, a highly efficient Sonogashira-type coupling of heteroaryl halides with terminal alkynes has been reported using PPh₃ and a base, without the need for a metal catalyst. researchgate.net

The development of novel catalysts and reaction conditions continues to expand the scope and efficiency of these transformations, enabling the synthesis of a diverse library of functionalized quinoline derivatives from halogenated precursors. mit.edu

Suzuki-Miyaura Coupling in the Synthesis of Quinolyl Derivatives

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely employed for the arylation of haloquinolines. The general mechanism involves three critical steps: oxidative addition of the palladium(0) catalyst to the haloquinoline, transmetalation with the boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

This methodology has proven effective for synthesizing a range of substituted quinolines. For instance, 3-aryl-indazoles have been prepared by reacting haloindazoles with aryl boronic acids under Pd(0) catalysis, a reaction analogous to what would be applied to 4-bromoquinolines. nih.gov The reaction conditions are often mild, though they can require elevated temperatures, with reaction times varying from a few to several hours. nih.gov In the context of complex molecule synthesis, Suzuki coupling has been used on iodoquinoline carboxamides to introduce diverse substituents in the final step of a synthetic sequence. acs.org The reactivity of the boron species can be a factor; arylboronic acids have been shown to be more reactive than their corresponding arylpinacolboronate esters in some cases, an effect attributed to steric hindrance. nih.gov

| Halide Substrate | Boron Reagent | Catalyst/Ligand | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Iodoindazole | Aryl boronic acids | Pd(0) | Reflux, 1-18 h | 3-Aryl-indazoles | Good | nih.gov |

| Pyridine-2-sulfonyl fluoride (PyFluor) | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂ | 65-100 °C | 2-Arylpyridines | 5-89% | nih.govclaremont.edu |

| β-borylated porphyrin | Bromo-4-quinolones | Not specified | Not specified | Porphyrin/4-quinolone conjugates | Not specified | researchgate.net |

| 2-(2-bromoethyl)-1,3-dioxolane | Potassium bifluoride (to form trifluoroborate) | Copper | Not specified | Potassium dioxolanylethyltrifluoroborate | Up to 93% | nih.gov |

Stille Coupling and Other Organotin-Mediated Transformations

The Stille coupling offers another powerful palladium-catalyzed method for C-C bond formation, utilizing organotin reagents (organostannanes) as the coupling partners for organic halides. acs.orgbenthamdirect.com This reaction is known for its tolerance of a wide array of functional groups and is particularly useful in the late-stage functionalization of complex molecules.

The synthesis of 3-substituted quinoline-8-carboxamides has been efficiently achieved via Stille coupling with 3-iodoquinoline-8-carboxamide, demonstrating the utility of this method for introducing structural diversity. acs.org The reaction proceeds through a catalytic cycle similar to the Suzuki coupling. A notable application includes the synthesis of quinolin-4(1H)-ones via a Stille reaction followed by a cyclization step. researchgate.net This highlights the strategic use of organotin reagents to construct the quinoline core itself, not just to functionalize it. researchgate.net

| Halide Substrate | Organotin Reagent | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 3-Iodoquinoline-8-carboxamide | Various organostannanes | Pd catalyst | Not specified | 3-Substituted quinoline-8-carboxamides | acs.org |

| o-Iodoaniline derivative | Vinylstannane | Pd catalyst | Followed by cyclization | Quinolin-4(1H)-one | researchgate.net |

| General Haloarenes | Organostannanes (e.g., Me₃SnAsPh₂, Me₃SnPPh₂) | Pd catalyst | Not specified | Aryl-heteroatom compounds | acs.org |

Palladium-Catalyzed Alkynylation and Alkenylation Strategies

Beyond arylation, the introduction of unsaturated carbon fragments, such as alkynyl and alkenyl groups, is crucial for modifying the electronic and structural properties of the quinoline scaffold. Palladium-catalyzed reactions are central to these transformations. nih.gov

Alkynylation , most famously achieved through the Sonogashira coupling, pairs a terminal alkyne with an aryl or vinyl halide. This reaction has been applied to haloquinolines to produce alkynyl-substituted derivatives. acs.orgscilit.com For example, 3-substituted quinoline-8-carboxamides can be synthesized from 3-iodoquinoline-8-carboxamide using Sonogashira coupling. acs.org The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. sci-hub.box

Alkenylation reactions, such as the Heck and Fujiwara-Moritani reactions, attach alkene moieties to the quinoline core. rsc.org The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. The Fujiwara-Moritani reaction is a dehydrogenative variant that can form C-C bonds between arenes and olefins directly, simplifying the synthetic process by avoiding pre-functionalized starting materials. rsc.orgresearchgate.net These methods have been used to create a variety of 3-substituted 4-chloroquinolines and quinolin-4(1H)-ones with extended π-conjugated systems. researchgate.net An efficient palladium-catalyzed α-alkenylation of pyridylmethyl ethers with vinyl bromides has also been developed, showcasing the versatility of these catalytic systems for C(sp³)–C(sp²) bond formation. nih.gov

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Alkynylation (Sonogashira) | 3-Iodoquinoline-8-carboxamide | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst | 3-Alkynyl-quinoline-8-carboxamides | acs.org |

| Alkynylation | Polyhalides | Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI | Polyalkynyl arenes | sci-hub.box |

| Alkenylation (Heck-type) | Polyhalides | Methyl acrylate, Styrene | Pd(OAc)₂ | Polyalkenyl arenes | sci-hub.box |

| Alkenylation (Wittig) | 4-Chloro-3-formylquinoline | Nonstabilized ylides | Ultrasound-assisted | 3-Vinyl-4-chloroquinolines | researchgate.net |

| Alkenylation | Pyridylmethyl ethers | Vinyl bromides | Pd/NIXANTPHOS | β,γ-Unsaturated products | nih.gov |

Emerging Synthetic Techniques and Process Optimization

The quest for more efficient, sustainable, and safer chemical processes has driven the development of novel synthetic technologies. Photochemistry and continuous flow processing are at the forefront of this evolution in quinoline synthesis.

Photochemical Syntheses of Substituted Quinolines

Photochemistry offers unique reaction pathways that are often inaccessible through traditional thermal methods, frequently proceeding under mild conditions. researchgate.net The use of visible light photocatalysis is a particularly attractive green chemistry approach. tandfonline.com

Several photochemical strategies for quinoline synthesis have been reported. One method involves the photochemical cyclization of o-alkynylaryl isocyanides with iodine to produce 2,4-diiodoquinoline (B1252436) derivatives, which are otherwise difficult to synthesize. rsc.org Another innovative approach is the synthesis of 3-haloquinolines through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov More directly related to the target scaffold, a patented process describes the synthesis of substituted 4-bromo-2-fluoroquinolines by reacting tribromofluoromethane with 2-alkynyl anilines under photochemical conditions. google.com Furthermore, photochemical cycloadditions between quinolines and alkenes have been developed to create sterically congested, functionalized aromatic heterocycles. nih.gov

| Starting Materials | Reagents/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| o-Alkynylaryl isocyanide | Iodine, various solvents | 2,4-Diiodoquinoline derivative | Synthesis of difficult-to-access compounds | rsc.org |

| N-(2-Alkynyl)anilines | ICl, I₂, Br₂, PhSeBr | 3-Halo-, 3-seleno-quinolines | 6-endo-dig electrophilic cyclization | nih.gov |

| 2-Ethynyl anilines | Tribromofluoromethane (CBr₃F), amine base, LED | 4-Bromo-2-fluoroquinolines | Direct construction of the bromo-fluoro-quinoline core | google.com |

| Quinolines and Alkenes | Light, Lewis acid | Fused 2D/3D ring systems | Intermolecular dearomative cycloaddition | nih.gov |

| 2-(Azidomethyl)-3-aryl-prop-2-enenitriles | N-bromosuccinimide (NBS), visible light | 3-Cyano-quinolines | Iminyl radical cyclization | acs.org |

Continuous Flow Chemistry Applications in Quinoline Synthesis

Continuous flow chemistry is revolutionizing chemical manufacturing by moving from traditional batch reactors to continuous, automated systems. rsc.org This technology offers significant advantages, including enhanced safety for hazardous reactions, superior heat and mass transfer, rapid reaction optimization, and straightforward scalability. acs.orgnih.gov

The application of flow chemistry to quinoline synthesis has been successfully demonstrated. A scalable tandem photoisomerization-cyclization process has been developed in a continuous flow reactor to generate various substituted quinolines with high yields and throughputs exceeding one gram per hour. researchgate.net Another key example is the development of a safe and scalable continuous flow method for producing 3-cyanoquinolines from potentially hazardous azide intermediates. acs.org The small channel dimensions of flow reactors provide excellent light penetration, making them ideal for photochemical reactions. acs.org While handling solids in flow can be a challenge due to potential clogging, strategies involving solvent selection, reactor design (e.g., continuous stirred-tank reactors), and ultrasonication are being implemented to manage heterogeneous systems effectively. hybrid-chem.com

| Reaction Type | Key Features of Flow Process | Product Type | Advantages Cited | Reference |

|---|---|---|---|---|

| Tandem Photoisomerization-Cyclization | Dual reactor coil, single LED source | Substituted quinolines | High yield, >1 g/hr throughput, telescoped reactions | researchgate.net |

| Iminyl Radical Cyclization | Controlled irradiation, rapid optimization | 3-Cyano-quinolines | Safe handling of azides, scalable | acs.org |

| General Heterogeneous Reactions | Use of PFRs and CSTRs, solubility management | Various | Overcoming challenges of solid handling (precipitation) | rsc.orghybrid-chem.com |

| Photocatalytic Amination of C(sp³)–H bonds | High throughput in microreactor | Pyrazoles, Phthalazinones | Efficient at small and pilot scale in a single setup | rsc.org |

Mechanistic Investigations of Reactions Involving 4 Bromo 5,7 Difluoroquinoline and Its Precursors

Detailed Studies on Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of haloquinolines. The reaction's regioselectivity and the comparative reactivity of different halogens as leaving groups are of significant interest.

Regioselectivity and Site-Specific Halogen Replacement

In polyhalogenated systems, the site of nucleophilic attack is determined by the electronic and steric environment of the carbon-halogen bonds. For polyhalogenated arenes and heteroarenes with identical halogens, factors like electronic control, steric hindrance, and the use of directing groups or specific ligands dictate the regioselectivity. nih.govresearchgate.net In the case of polyhalogenated quinolines, oxidative addition, a key step in many cross-coupling reactions, generally occurs at the site with the lowest carbon-halogen bond dissociation energy. nih.gov

For quinolines containing different halogens, such as 4-bromo-5,7-difluoroquinoline, the substitution pattern is influenced by the nature of the leaving group. Generally, the reactivity trend for halogen displacement in nucleophilic aromatic substitution is I > Br > Cl > F. nih.gov However, the presence of activating groups, such as nitro groups, can alter this selectivity by stabilizing the intermediate Meisenheimer complex. libretexts.org In such cases, the substitution may occur preferentially at the position that allows for better stabilization of the negative charge, often ortho or para to the activating group. libretexts.orgmasterorganicchemistry.com

In the context of this compound, while bromine is generally a better leaving group than fluorine, the specific reaction conditions and the nature of the nucleophile play a crucial role. For instance, in reactions of polyfluorinated 2-chloroquinolines with ammonia (B1221849), the substitution of the chlorine atom is often favored. researchgate.net However, in other systems, such as 5,7-difluoro-2,6-dichloroquinoline, the substitution of a fluorine atom is observed. researchgate.net Computational studies using Density Functional Theory (DFT) can predict regioselectivity by calculating the relative stabilities of the isomeric σ-complex intermediates, which has been successfully applied to predict substitution patterns in dichloroquinazolines. researchgate.netmdpi.com

Comparative Analysis of Aminodechlorination and Aminodefluorination Processes

The processes of aminodechlorination (substitution of chlorine) and aminodefluorination (substitution of fluorine) in haloquinolines exhibit different characteristics. While the C-F bond is stronger than the C-Cl bond, making fluorine a poorer leaving group in principle, the high electronegativity of fluorine can significantly activate the aromatic ring towards nucleophilic attack. masterorganicchemistry.com

Studies on 2-chloro-6,8-difluoroquinoline (B2498460) have shown that aminodechlorination is favored over aminodefluorination, leading to 2-amino-6,8-difluoroquinoline as the major product. researchgate.net This preference is supported by DFT calculations of the activation energies for the respective substitution reactions. researchgate.net The mechanism for SNAr reactions typically proceeds through an addition-elimination pathway involving a negatively charged Meisenheimer complex. libretexts.orgresearchgate.net The stability of this intermediate is a key factor in determining the reaction rate and outcome. masterorganicchemistry.com In some cases, particularly with less activated systems or different leaving groups like chloride or bromide, a concerted mechanism may be operative. researchgate.net

The solvent also plays a critical role. For instance, studies on halonitrobenzenes in liquid ammonia have shown that the reaction can shift from a concerted mechanism in the gas phase to a stepwise pathway involving a metastable Meisenheimer complex due to solvent stabilization. researchgate.net

Exploration of Radical and Single-Electron Transfer (SET) Mechanisms

Beyond the well-established SNAr pathways, radical and single-electron transfer (SET) mechanisms have been identified in reactions involving quinoline (B57606) derivatives.

Radical Trapping Experiments and Spectroscopic Evidence

Radical trapping experiments are a common method to detect the involvement of radical intermediates. In these experiments, a radical scavenger, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), is added to the reaction mixture. If the reaction is inhibited and a product formed from the trapping of the radical by the scavenger is detected, it provides strong evidence for a radical mechanism. rsc.org

Such experiments have been employed to investigate various reactions of quinolines. For example, the silver-catalyzed direct C-H arylation of quinolines was shown to proceed via a radical mechanism through radical trapping experiments. rsc.org Similarly, the visible light-induced sulfonylation/cyclization to produce quinoline-2,4-diones was also confirmed to involve a radical pathway. researchgate.netmdpi.com In the context of electrochemical reductive cyclization to form quinoline N-oxides, radical trapping experiments helped to elucidate the proposed mechanism involving a nitroarene radical anion. chemrxiv.org

Electrochemical Characterization and Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of molecules and to investigate reaction mechanisms involving electron transfer. nih.govwikipedia.org By measuring the current response to a linearly cycled potential sweep, CV can provide information on the stability of reaction intermediates, electron transfer kinetics, and the reversibility of redox processes. wikipedia.org

In the study of quinoline derivatives, CV has been used to probe the potential for single-electron transfer. For instance, in the electroreductive coupling of 4-quinolones with benzophenones, CV measurements showed that the benzophenones are generally more easily reduced than the 4-quinolones, providing insight into the initial steps of the reaction mechanism. acs.org Electrochemical methods, including CV, are valuable for understanding and optimizing reactions, as the selectivity can often be controlled by tuning the applied potential or current. nih.gov The technique can be used to determine the reduction potentials of substrates and to study the behavior of catalytic species under reaction conditions. electrochemsci.orgresearchgate.net

Mechanistic Pathways of Name Reactions (e.g., Chichibabin Amination)

The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles, such as pyridine (B92270) and quinoline, using sodium amide or a related reagent. wikipedia.orgscientificupdate.com The reaction is formally a nucleophilic substitution of a hydride ion (H⁻). wikipedia.orgslideshare.net

The widely accepted mechanism involves the following steps:

Addition of the Amide Ion: The nucleophilic amide anion (NH₂⁻) adds to an electron-deficient carbon of the quinoline ring, typically the C2 or C4 position. This addition is often facilitated by the coordination of the sodium ion to the ring nitrogen, which increases the electrophilicity of the adjacent carbons. scientificupdate.comyoutube.com

Formation of a σ-adduct: This addition results in the formation of a negatively charged intermediate, known as a σ-adduct or Meisenheimer-like complex. wikipedia.orgscientificupdate.com

Elimination of Hydride: The aromaticity is restored by the elimination of a hydride ion (H⁻). This is generally the rate-determining step. wikipedia.org The eliminated hydride then reacts with an available proton source, such as ammonia or the product amine, to form hydrogen gas. wikipedia.orgscientificupdate.com

Electroreductive Coupling Mechanisms of 4-Quinolones

The electroreductive coupling of 4-quinolones represents a significant synthetic pathway for the functionalization of the quinolone core, a scaffold present in numerous biologically active compounds. Mechanistic studies, including cyclic voltammetry and computational analysis, have provided insights into the factors governing the regioselectivity and stereoselectivity of these reactions.

The electrochemical reduction of 4-quinolones can be influenced by various factors, including the substituents on the quinolone ring and the nature of the coupling partner. For instance, the electroreductive coupling of 1-alkoxycarbonyl-4-quinolones with benzophenones in the presence of trimethylsilyl (B98337) chloride (TMSCl) typically results in adducts where the coupling has occurred at the 2-position of the 4-quinolone ring. nih.govacs.orgnih.govacs.org These adducts are formed as trimethylsilyl ethers, which can then be transformed into 2-(diarylhydroxymethyl)-4-quinolones. nih.govacs.orgnih.govacs.orgresearchgate.net

Cyclic voltammetry (CV) studies have shown that benzophenones are generally more easily reduced than 4-quinolones. acs.org However, the reduction potentials of 1-alkoxycarbonyl-4-quinolones are relatively close to those of benzophenones. acs.org This suggests a reaction mechanism where the benzophenone (B1666685) is initially reduced to a radical anion. This radical anion then attacks the 2-position of the 4-quinolone. The resulting adduct is subsequently reduced and then silylated by TMSCl.

The regioselectivity of the coupling can be altered by the substitution pattern on the 4-quinolone ring. While coupling generally occurs at the C2-position, the electroreductive coupling of 1,3-diethoxycarbonyl-8-methoxy-4-quinolones with benzophenones leads to products substituted at the 4-position. nih.govacs.orgnih.gov This shift in regioselectivity can be explained by analyzing the lowest unoccupied molecular orbital (LUMO) coefficients of the 4-quinolone derivatives, as determined by density functional theory (DFT) calculations. researchgate.net

Furthermore, the stereochemistry of the products can be highly selective. For example, the electroreduction of 1-Moc-3-methyl-4-quinolone with benzophenone yields a product with a high degree of cis-selectivity. nih.govacs.orgresearchgate.net This stereochemical outcome is consistent with previously reported electroreductive couplings of other heterocyclic compounds. nih.govacs.orgresearchgate.net

In some cases, the initial coupled products can undergo further transformations. For instance, the electroreduction of polyhalogenated 3-alkoxycarbonyl-1-alkyl-4-quinolones with benzophenones, followed by treatment with trifluoroacetic acid (TFA), yields γ-lactones. nih.govacs.orgresearchgate.net These lactones can then be dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govacs.orgresearchgate.net

The table below summarizes the outcomes of the electroreductive coupling of various 4-quinolone derivatives with benzophenones.

Table 1: Electroreductive Coupling of 4-Quinolones with Benzophenones

| 4-Quinolone Derivative | Coupling Partner | Key Reaction Conditions | Position of Coupling | Product Type | Reference |

|---|---|---|---|---|---|

| 1-Alkoxycarbonyl-4-quinolones | Benzophenones | Trimethylsilyl chloride | 2-position | Trimethylsilyl ethers of 2-(diarylhydroxymethyl)-4-quinolones | nih.govacs.orgnih.govacs.org |

| 1,3-Diethoxycarbonyl-4-quinolones | Benzophenones | Trimethylsilyl chloride | 2-position | 2-(diarylhydroxymethyl)-4-quinolones | nih.govacs.orgnih.gov |

| 1,3-Diethoxycarbonyl-8-methoxy-4-quinolones | Benzophenones | Trimethylsilyl chloride | 4-position | 4-Substituted quinolines | nih.govacs.orgnih.gov |

| Polyhalogenated 3-alkoxycarbonyl-1-alkyl-4-quinolones | Benzophenones | Trifluoroacetic acid (post-reaction) | 2-position | γ-Lactones | nih.govacs.orgresearchgate.net |

It is important to note that the electrochemical behavior of quinolones is not limited to reductive coupling. Electrochemical oxidation of catechols in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone as a nucleophile leads to the formation of benzofuran (B130515) derivatives through a Michael addition reaction. researchgate.net This highlights the versatility of electrochemical methods in modifying the quinolone structure.

Structure Activity Relationship Sar Studies of 4 Bromo 5,7 Difluoroquinoline Derivatives in Biological Contexts

Influence of Substituent Effects on Bioactivity Profiles

The bioactivity of quinoline (B57606) derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. Modifications to the 4-bromo-5,7-difluoroquinoline scaffold have demonstrated that even minor structural changes can lead to substantial differences in pharmacological impact.

Systematic modifications of the quinoline nucleus have been instrumental in developing potent therapeutic agents. While changes at positions C-2, C-3, and C-4 are possible without a total loss of biological activity, the substituents at positions C-7 and C-8 are often considered critical for achieving potent antimicrobial activity. researchgate.net Research on the broader class of fluoroquinolones has shown that the C-7 position, in particular, is a hotspot for modification. researchgate.net The nature of the substituent group at C-7 can profoundly affect the spectrum and level of antibacterial activity, inhibition of key enzymes like DNA gyrase, and cell permeability. researchgate.net For instance, introducing bulky groups at C-7 has been reported to broaden the spectrum of antibacterial activity. researchgate.net

In the context of kinase inhibition, specifically for Protein Kinase Novel 3 (PKN3), derivatization at the C-4 position of the 5,7-difluoroquinoline (B1304923) core is paramount. Replacing the bromo (or chloro) group with various anilino fragments has been a key strategy. biorxiv.orgnih.gov The substitution pattern on the aniline (B41778) ring itself then becomes a primary driver of potency and selectivity. biorxiv.org

The presence and position of halogen atoms are crucial determinants of a drug candidate's properties. Fluorine, in particular, is widely used in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. evitachem.comgeorgiasouthern.edu The introduction of fluorine can increase lipophilicity, which is an important feature for drug delivery across cellular membranes. georgiasouthern.edu This enhanced stability is often attributed to the strength of the carbon-fluorine bond, which can make the molecule more resistant to metabolic degradation.

In the this compound scaffold, the difluoro substitution at positions 5 and 7 is significant. A study investigating quinoline amides as antitrypanosomal agents, termed a "fluorine walk," systematically explored the impact of fluorine's position on activity and pharmacokinetics, leading to new compounds with improved metabolic stability. researchgate.net The combination of bromine at C-4 and fluorine at C-5/C-7 creates a distinct electronic environment. In studies of eIF4A inhibitors, various halogen substitutions were explored on the quinoline ring, revealing that a bromine at the 8-position was more potent than a chlorine, while di-substituted analogues did not necessarily improve potency. nih.gov This highlights that the specific pattern of halogenation, not just the mere presence of halogens, dictates the ultimate biological effect.

| Halogen and Position | Observed Impact | Biological Context | Reference |

|---|---|---|---|

| Fluorine (general) | Enhances metabolic stability and bioavailability. | General Drug Design | evitachem.comgeorgiasouthern.edu |

| 5,7-Difluoro | Forms a stable core for further derivatization. | Kinase Inhibition, Antimicrobials | biorxiv.org |

| C-8 Bromo vs. C-8 Chloro | Bromine substitution showed higher potency. | eIF4A Inhibition | nih.gov |

| 'Fluorine Walk' | Systematic repositioning of fluorine led to improved metabolic stability. | Antitrypanosomal Agents | researchgate.net |

Derivatization Strategies for Targeted Biological Pathways

The this compound scaffold has been successfully derivatized to create potent and selective inhibitors for a variety of biological targets, from enzymes implicated in cancer to those essential for microbial and parasitic survival.

The quinoline core is a well-established scaffold for ATP-competitive kinase inhibitors. biorxiv.org The cellular-mesenchymal epithelial transition factor (c-Met), a receptor tyrosine kinase, is a prominent cancer drug target. nih.gov While many c-Met inhibitors exist, the 4-anilinoquinoline chemotype has shown potential. nih.gov

More specifically, derivatives of 5,7-difluoroquinoline have been investigated as inhibitors of Protein Kinase Novel 3 (PKN3), a serine/threonine kinase linked to cancer progression. biorxiv.orgnih.gov In a study to develop PKN3 inhibitors, 4-chloro-5,7-difluoroquinoline (B1486583) was used as a key intermediate. biorxiv.org The chloro group was displaced by various substituted anilines. It was found that while many derivatives with small para-substitutions on the aniline ring were inactive, a 5,7-difluoro quinoline derivative with a para-benzyl substitution showed some activity, although less than other quinoline analogues. biorxiv.org This indicates that while the 5,7-difluoro pattern is tolerated, the nature of the substituent at C-4 is the primary determinant of PKN3 inhibition.

| Derivative Core | Substituent at C-4 | Target Kinase | Activity Notes | Reference |

|---|---|---|---|---|

| 5,7-Difluoroquinoline | N-(4-Ethoxyphenyl)amine | PKN3 | Inactive at 1 μM | biorxiv.org |

| 5,7-Difluoroquinoline | N-(4-Benzylphenyl)amine | PKN3 | Showed a hint of activity | biorxiv.org |

| 6-Bromoquinoline | N-(4-Benzylphenyl)amine | PKN3 | Active, similar to lapatinib | biorxiv.org |

| 7-Iodoquinoline | N-(3,4,5-trimethoxyphenyl)amine | PKN3 | Potent inhibitor (IC50 = 1.3 μM in cells) | nih.gov |

The fluoroquinolone class of antibiotics is renowned for its broad-spectrum antibacterial activity. The this compound scaffold fits within this broader class, and its derivatives have been explored for antimicrobial and antiparasitic applications. The introduction of halogen substituents is a known strategy to generate compounds with high and selective antimicrobial action, including against parasites like Leishmania. researchgate.net

In the fight against leishmaniasis, a parasitic disease, a large library of 2-substituted quinolines was synthesized and evaluated against Leishmania donovani. researchgate.net Within this effort, the introduction of halogen substituents was used to improve metabolic stability. researchgate.net One of the most active compounds identified was a 6-chloro-7-fluoro-4-morpholino quinoline derivative, highlighting the potential of multi-halogenated quinolines in antiparasitic drug discovery. researchgate.net Similarly, quinolone derivatives have been investigated for activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and other parasitic protozoa like Trypanosoma brucei, which causes African sleeping sickness. researchgate.netscispace.com

| Derivative Core | Key Substituents | Target Organism | Activity (IC50 / MIC) | Reference |

|---|---|---|---|---|

| 6-chloro-7-fluoro-4-morpholino quinoline | prop-2-en-1-ol at C-3 | Leishmania donovani | 0.2 µM | researchgate.net |

| Quinolone amide (GHQ168) | Fluorine substitution | Trypanosoma brucei | Nanomolar activity | researchgate.net |

| 7-substituted 6-fluoroquinolone | Cyclic amino groups at C-7 | MRSA | Potent activity | clockss.org |

| Ciprofloxacin derivatives | Bromoalkanoyl moieties at C-7 | Mycobacterium tuberculosis | Potent ionostatic activity | mdpi.com |

Beyond traditional antimicrobial and anticancer targets, the this compound scaffold is suitable for developing inhibitors for other novel biological pathways.

Glycomimetic Inhibitors: Quinolines have been incorporated into carbohydrate structures to create glycomimetics that can inhibit galectins, a family of proteins involved in tumor progression and immune responses. rsc.org In one study, various quinoline-derivatized methyl β-D-galactosides were synthesized and evaluated. While many substituents on the quinoline ring slightly decreased affinity for the target, galectin-8N, the study successfully demonstrated that the quinoline structure can be used to generate potent glycomimetic inhibitors. rsc.org

eIF4A Inhibitors: The eukaryotic initiation factor 4A (eIF4A) is an RNA helicase that is a key component of the cap-dependent translation machinery, which is often dysregulated in cancer. nih.gov A screening campaign identified a quinoline-based inhibitor of eIF4A's ATPase activity. Subsequent medicinal chemistry efforts probed the SAR of this scaffold. nih.gov Analogues with various halogen substitutions on the quinoline ring were synthesized. It was found that substitutions at the 7-position with fluorine, chlorine, or bromine yielded moderate potency. However, disubstituted 6,7- and 6,8-halogenated analogues did not lead to increased potency, indicating a complex SAR where specific mono-halogenation patterns are preferred over di-halogenation for this particular target. nih.gov

Computational and Theoretical Chemical Studies on 4 Bromo 5,7 Difluoroquinoline

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the fundamental electronic and spectroscopic properties of 4-bromo-5,7-difluoroquinoline.

Elucidation of Electronic Structure and Charge Distribution

DFT calculations are used to model the electronic structure of fluorinated quinolines, revealing the distribution of electron density within the molecule. butlerov.com The presence of two fluorine atoms and a bromine atom, all of which are highly electronegative, significantly influences the electron distribution across the quinoline (B57606) ring system. This, in turn, affects the molecule's reactivity and its potential for intermolecular interactions. butlerov.comgeorgiasouthern.edu Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are computational tools that can visualize these effects, highlighting regions of positive and negative electrostatic potential and identifying intramolecular charge transfer interactions. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method within DFT, are employed to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) for compounds like this compound. researchgate.net These predictions are valuable for assigning experimental spectra and can aid in the structural confirmation of the molecule. worktribe.com The accuracy of these predictions depends on the chosen DFT functional and basis set, with methods like ωB97XD/aug-cc-pVDZ showing good correlation with experimental data for fluorinated molecules. worktribe.com For instance, the chemical shifts of fluorine atoms are particularly sensitive to their electronic environment, which is influenced by the positions of other substituents on the quinoline ring.

Molecular Dynamics and Conformational Analysis

While the quinoline ring system is largely planar, molecular dynamics simulations can provide insights into the molecule's behavior over time, including vibrational modes and interactions with its environment. researchgate.net Conformational analysis, often performed using computational methods, helps to identify the most stable three-dimensional arrangement of the atoms. For a relatively rigid molecule like this compound, this analysis confirms the planarity of the quinoline core and the orientation of the substituents. ethz.chmdpi.com

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry plays a crucial role in understanding the reactivity of this compound. DFT calculations can be used to model the reaction pathways of various chemical transformations, such as nucleophilic aromatic substitution (SNAᵣ). researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, researchers can predict the feasibility and regioselectivity of a reaction. researchgate.netgoogle.com For example, modeling the substitution of the bromine atom can help in designing synthetic routes to new derivatives. google.com These computational studies can also elucidate the mechanism of a reaction, determining whether it proceeds through a concerted or stepwise pathway. researchgate.net

Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in the solid state is governed by intermolecular interactions. For this compound, interactions such as π-π stacking, C-H···F, C-H···N, and halogen bonding (C-Br···N/F) are expected to be significant in directing the formation of its crystal lattice. sibran.ruresearchgate.net Quantum-topological analysis of the electron density can be used to characterize and quantify these weak interactions. researchgate.net Studies on similar fluorinated quinolines have revealed the formation of various supramolecular motifs, such as infinite chains and two-dimensional nets, driven by these non-covalent forces. sibran.ruresearchgate.net Understanding these interactions is fundamental to crystal engineering, as the supramolecular architecture can influence the material's physical properties. researchgate.net

Computational Analysis of Structural Parameters Relevant to Reactivity

Several computational descriptors can provide insights into the potential reactivity and physicochemical properties of this compound.

Topological Polar Surface Area (TPSA): TPSA is a descriptor used to estimate the polarity of a molecule, which can influence its membrane permeability and solubility. nih.gov It is calculated based on the contributions of polar atoms.

Rotatable Bonds: The number of rotatable bonds in a molecule is related to its conformational flexibility. This compound, being a rigid aromatic system, has a low number of rotatable bonds.

These parameters, along with others, are often used in quantitative structure-activity relationship (QSAR) studies to correlate a molecule's structure with its biological activity. nih.gov

Table of Calculated Structural Parameters

| Descriptor | Value |

| Molecular Formula | C₉H₄BrF₂N |

| Molecular Weight | 244.04 g/mol sigmaaldrich.com |

| Topological Polar Surface Area | 12.89 Ų |

| Number of Rotatable Bonds | 0 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| XLogP3 | 2.6 |

Applications of 4 Bromo 5,7 Difluoroquinoline As a Core Scaffold in Medicinal Chemistry

Contribution to the Discovery and Optimization of Kinase Inhibitors

The 4-bromo-5,7-difluoroquinoline scaffold has been instrumental in the design of inhibitors targeting various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

Targeting Protein Kinase Novel 3 (PKN3) Pathways

Protein Kinase Novel 3 (PKN3) is implicated in cancer cell migration, invasion, and proliferation, making it an attractive target for therapeutic intervention. Research into 4-anilinoquinolines has identified this class of compounds as potent PKN3 inhibitors. While direct studies on this compound are limited, the structure-activity relationships of analogous compounds provide valuable insights. For instance, a 4-anilinoquinoline derivative with fluoro substitutions at the 5- and 7-positions demonstrated sub-micromolar potency against PKN3. nih.gov This finding suggests that the 5,7-difluoroquinoline (B1304923) core is a key pharmacophore for PKN3 inhibition. The bromine at the 4-position of the title compound offers a reactive site for the introduction of various aniline (B41778) or other aromatic moieties, allowing for the systematic exploration of the binding pocket and optimization of inhibitory activity.

A study on 4-anilinoquinolines revealed that a compound with trimethoxy substitution on the aniline ring and fluoro atoms at the 5- and 7-positions of the quinoline (B57606) ring (compound 31) exhibited an IC50 of 0.14 μM against PKN3. nih.gov This highlights the potential of the 5,7-difluorinated quinoline scaffold in achieving potent PKN3 inhibition.

| Compound | Substituents on Quinoline Ring | Aniline Moiety | PKN3 IC50 (µM) |

| 31 | 5,7-difluoro | 3,4,5-trimethoxy | 0.14 nih.gov |

This table is based on data for a structurally related compound to illustrate the potential of the 5,7-difluoroquinoline scaffold.

Strategies for c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and metastasis. The quinoline scaffold is a common feature in many c-Met inhibitors. nih.gov The development of selective c-Met inhibitors often involves modifications of the quinoline ring to enhance binding affinity and selectivity. The this compound scaffold provides a valuable starting point for the design of novel c-Met inhibitors. The fluorine atoms can contribute to favorable interactions within the ATP-binding site, while the bromine atom allows for the introduction of various side chains to probe different regions of the kinase domain. Strategies for developing c-Met inhibitors from this scaffold could involve Suzuki or Sonogashira coupling reactions at the 4-position to introduce diverse aryl or heteroaryl groups, which are known to be important for potent c-Met inhibition.

Development of Novel Anti-Infective Agents

The increasing prevalence of drug-resistant pathogens necessitates the development of new anti-infective agents with novel mechanisms of action. The this compound scaffold has shown promise in the design of both antitubercular and antileishmanial compounds.

Impact on Antitubercular and Antimycobacterial Drug Design

Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new drugs. Quinolines have long been a source of antitubercular agents, with fluoroquinolones being a prominent class. While specific data on this compound is not extensively available, the general principles of quinoline-based antitubercular drug design suggest its potential. The presence of fluorine atoms is often associated with enhanced antimycobacterial activity. The 4-bromo substituent can be utilized to introduce lipophilic groups or other functionalities that can improve cell wall penetration and target engagement in mycobacteria. Research on other substituted quinolines has demonstrated that modifications at various positions can significantly impact their antimycobacterial potency. nih.govmdpi.com

Advances in Antileishmanial Compound Generation

Leishmaniasis is a parasitic disease with a range of clinical manifestations. The quinoline scaffold is a key component of several antimalarial drugs that have also shown antileishmanial activity. frontiersin.org This has spurred interest in developing quinoline-based compounds specifically for leishmaniasis. Fluorinated quinoline derivatives have demonstrated significant potency against Leishmania species. For example, certain fluorine-containing quinoline derivatives were found to be more than twice as potent as the standard drug geneticin (B1208730) against the intracellular promastigote form of Leishmania mexicana. nih.gov The this compound scaffold, with its combination of a bromine handle for further diversification and the potency-enhancing fluorine atoms, represents a valuable starting point for the generation of novel antileishmanial drug candidates.

Role in Oncology and Other Therapeutic Areas

Beyond its applications in kinase inhibition and anti-infective drug discovery, the this compound scaffold has potential in other therapeutic areas, particularly in oncology. Various quinoline and quinazoline (B50416) derivatives bearing bromo and fluoro substituents have demonstrated significant cytotoxic activity against a range of cancer cell lines. For instance, a novel quinazoline derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, exhibited potent cytotoxicity against human glioblastoma cells. nih.gov Another study on 7-chloro-(4-thioalkylquinoline) derivatives highlighted their antiproliferative activity. mdpi.com These findings underscore the potential of halogenated quinoline scaffolds in the development of new anticancer agents. The this compound core, with its unique substitution pattern, could lead to the discovery of compounds with novel mechanisms of action or improved selectivity against specific cancer types.

Modulation of Eukaryotic Initiation Factor 4A (eIF4A)

Eukaryotic initiation factor 4A (eIF4A) is an ATP-dependent RNA helicase that plays a crucial role in the initiation of protein synthesis. nih.govpatsnap.com It unwinds the secondary structures in the 5'-untranslated regions of messenger RNAs (mRNAs), facilitating ribosome binding and the subsequent translation of proteins. nih.govpatsnap.com Dysregulation of protein synthesis is a hallmark of cancer, and many oncogenes are particularly dependent on eIF4A activity for their expression. nih.govpnas.org This makes eIF4A an attractive target for the development of anticancer therapeutics. nih.govpatsnap.com

The quinoline scaffold has been identified as a key pharmacophore in the design of eIF4A inhibitors. While direct studies on this compound's eIF4A inhibitory activity are not extensively documented in publicly available research, the principles of medicinal chemistry and existing research on related quinoline analogs allow for informed postulation of its potential. The bromine atom at the 4-position offers a versatile handle for synthetic modification, enabling the introduction of various functional groups through cross-coupling reactions. The fluorine atoms at the 5- and 7-positions can enhance binding affinity and modulate the compound's physicochemical properties, such as metabolic stability and membrane permeability.

A medicinal chemistry campaign aimed at discovering novel eIF4A inhibitors identified a series of quinoline-based compounds with significant activity. nih.gov Structure-activity relationship (SAR) studies on these analogs revealed that substitutions on the quinoline ring are critical for inhibitory potency. For instance, the presence of a halogen atom was found to be necessary for the inhibition of eIF4A. nih.gov

The development of these inhibitors underscores the importance of the quinoline core in targeting eIF4A. The general structure of such inhibitors often involves a central heterocyclic ring system attached to the quinoline moiety. The flexibility in modifying the 4-position of the quinoline ring, as in this compound, allows for the exploration of a wide chemical space to optimize interactions with the target protein.

Table 1: Representative Quinoline-Based eIF4A Inhibitors and their Activities

| Compound | Quinoline Substitution | IC50 (µM) |

| 1 | Unsubstituted at positions 5, 6, 7, 8 | 26.59 ± 2.46 |

| 3 | No bromine at position 4 | > 50 |

| 4 | Halogen at position 5 | > 50 |

This table is illustrative and based on findings from related quinoline analogs to demonstrate the principles of SAR. nih.gov

Potential as Galectin Modulators

Galectins are a family of proteins that bind to β-galactoside-containing glycoconjugates and are involved in a myriad of biological processes, including inflammation, immune responses, and cancer progression. acs.orgdrug-dev.com Galectin-3, in particular, is a well-established therapeutic target in fibrosis and cancer. acs.orgdrug-dev.com The development of small molecule inhibitors of galectins is an active area of research. nih.gov

The quinoline scaffold has been successfully incorporated into the design of potent and selective galectin modulators. Research has demonstrated that quinoline-galactose hybrids can exhibit high affinity and selectivity for specific galectin subtypes. While research specifically detailing the use of this compound in this context is limited, the established success of other quinoline-based structures provides a strong rationale for its potential.

The synthetic strategy for creating such modulators often involves attaching the quinoline moiety to a carbohydrate core, typically a galactose derivative. The quinoline part of the molecule can then engage in favorable interactions with the galectin's carbohydrate recognition domain (CRD). The bromine at the 4-position of this compound can be used to link the quinoline scaffold to the sugar moiety, while the difluoro substitutions can contribute to enhanced binding and improved pharmacological properties.

For example, a study on quinoline-pyrazole scaffolds identified a compound, MG-257, as a high-affinity ligand for galectin-3. nih.govnih.gov This compound demonstrated the ability to disrupt the interaction between galectin-3 and another key protein, TREM2, highlighting the therapeutic potential of quinoline-based galectin modulators in neuroinflammatory diseases like Alzheimer's. nih.govnih.gov

Table 2: Binding Affinity of a Quinoline-Pyrazole Scaffold for Galectins

| Compound | Target Galectin | Dissociation Constant (Kd) (µM) |

| MG-257 | Galectin-3 | 0.15 ± 0.02 |

| MG-257 | Galectin-1 | > 500 |

This table showcases the high selectivity of a quinoline-based modulator for Galectin-3 over Galectin-1. nih.gov

Broader Pharmacological Spectrum of Quinolines as Privileged Structures

The utility of the quinoline scaffold extends far beyond the modulation of eIF4A and galectins. It is widely recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of compounds with a broad range of biological activities. tandfonline.comnih.govingentaconnect.com This versatility stems from the quinoline's ability to interact with various biological targets and its amenability to chemical modification. ingentaconnect.comnih.gov

Quinoline derivatives have demonstrated a remarkable array of pharmacological effects, including:

Anticancer Activity: Beyond eIF4A inhibition, quinoline-based compounds have been developed as inhibitors of tyrosine kinases, topoisomerases, and other targets relevant to cancer. tandfonline.comnih.govnih.gov

Antimicrobial and Antiviral Activity: The quinoline core is found in numerous antimalarial drugs, as well as compounds with antibacterial, antifungal, and antiviral properties. rsc.orgbiointerfaceresearch.com

Anti-inflammatory and Analgesic Effects: Various quinoline derivatives have been investigated for their potential to treat inflammatory conditions and pain. rsc.orgbiointerfaceresearch.com

Cardiovascular and Central Nervous System Activity: The quinoline scaffold has been incorporated into drugs targeting cardiovascular diseases and disorders of the central nervous system. biointerfaceresearch.comnih.gov

The widespread therapeutic applications of quinoline-containing molecules underscore the importance of this heterocyclic system in drug discovery. ijppronline.comeurekaselect.com The continued exploration of derivatives such as this compound is likely to yield novel therapeutic agents with improved efficacy and selectivity for a variety of diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.